Ethyl 3-(2-chloro-6-methylanilino)-2-cyanoprop-2-enoate
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Overview
Description
Ethyl 3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, an amino group, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of 2-chloro-6-methylaniline with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(2-chloro-4-methylphenyl)amino]-2-cyanoprop-2-enoate
- Ethyl 3-[(2-chloro-5-methylphenyl)amino]-2-cyanoprop-2-enoate
Uniqueness
Ethyl 3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring, which can influence its reactivity and binding properties. This structural uniqueness can result in different biological activities and chemical behaviors compared to similar compounds.
Properties
Molecular Formula |
C13H13ClN2O2 |
---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
ethyl 3-(2-chloro-6-methylanilino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10(7-15)8-16-12-9(2)5-4-6-11(12)14/h4-6,8,16H,3H2,1-2H3 |
InChI Key |
JAVSOUDJADNXKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC=C1Cl)C)C#N |
Origin of Product |
United States |
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